molecular formula C26H39N3O4 B065323 (3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide CAS No. 188936-07-4

(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Cat. No. B065323
CAS RN: 188936-07-4
M. Wt: 457.6 g/mol
InChI Key: ZRYANTNFGRJTJS-ZEVUWQFRSA-N
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Description

The compound of interest is a complex organic molecule with potential applications in various fields due to its intricate molecular structure and properties. Its synthesis and study are crucial for advancing knowledge in organic chemistry and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler organic compounds. For example, Dangi et al. (2010) detailed the synthesis of derivatives through a multi-step sequence involving ethyl acetoacetate, araldeliydes, and ammonia, which could be relevant to the initial steps in synthesizing the target compound (Dangi, R., Hussain, N., Sain, D. K., & Talesara, G. L., 2010).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are essential tools. Cunico et al. (2016) demonstrated the use of X-ray crystallography to elucidate the structure of a similarly complex compound, highlighting the importance of such techniques in understanding the molecular structure of complex organic compounds (Cunico, W., Ferreira, M. d. L. G., Wardell, J., & Wardell, S., 2016).

Chemical Reactions and Properties

The reactivity and chemical behavior of the compound can be predicted by studying its functional groups and stereochemistry. For example, the synthesis of analogues and derivatives, as discussed by Casper and Hitchcock (2007), provides insights into the compound's reactivity and potential chemical transformations (Casper, D. M., & Hitchcock, S., 2007).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability are determined by the compound's molecular structure. Faydy et al. (2019) explored the corrosion inhibition properties of organic compounds, demonstrating the significance of physical properties in practical applications (Faydy, M., Lakhrissi, B., Guenbour, A., Kaya, S., Bentiss, F., Warad, I., & Zarrouk, A., 2019).

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity with other chemicals, and potential for forming derivatives, are critical for its application in synthesis and pharmaceutical development. The work by Hoppe and Schöllkopf (1972) on the synthesis with α-metallated isocyanides provides a glimpse into the methodologies that could be applied to study such properties (Hoppe, D., & Schöllkopf, U., 1972).

Scientific Research Applications

Chemical Synthesis The compound "(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide" is a complex organic molecule. Its synthesis and spectral characterization have been a subject of scientific research. For instance, an efficient and environmentally friendly procedure for the one-pot synthesis of a related compound, which is an intermediate of nelfinavir, was described by Yan et al. (2008). This study demonstrated the synthesis process and provided detailed characterization of the compound using various spectroscopic methods like MALDI-TOF MS, 1H NMR, and 13CNMR, offering critical information for the structure characterization and quality control of such complex molecules (Yan et al., 2008).

Chemical Properties and Spectral Analysis In-depth spectral analysis and chemical property studies are crucial for understanding the behavior and potential applications of complex molecules. Research by Xinlin (2007) focused on the synthesis of saquinavir, an HIV protease inhibitor, using a convergence method. The study detailed the synthesis process of intermediates and the use of various spectroscopic techniques for structure elucidation, showcasing the intricate steps involved in the synthesis of medically significant compounds (Xinlin, 2007).

Chemical Modifications and Derivatives Understanding the chemical modifications and derivatives of a compound can pave the way for new applications in various fields, including medicinal chemistry. The synthesis of novel indolo[2,3-c]isoquinoline derivatives was reported by Saundane and Kalpana (2015), who highlighted the synthesis and structural confirmation of these compounds. The study also encompassed screening for antimicrobial, antitubercular, antioxidant, and cytotoxic activities, indicating the broad potential applications of these derivatives in pharmacological and biomedical research (Saundane & Kalpana, 2015).

properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O4/c1-16-19(10-7-11-22(16)30)25-27-20(15-33-25)23(31)14-29-13-18-9-6-5-8-17(18)12-21(29)24(32)28-26(2,3)4/h7,10-11,17-18,20-21,23,30-31H,5-6,8-9,12-15H2,1-4H3,(H,28,32)/t17-,18+,20-,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYANTNFGRJTJS-ZEVUWQFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C2=NC(CO2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C2=N[C@@H](CO2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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